molecular formula C15H14N4S B12311544 4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12311544
M. Wt: 282.4 g/mol
InChI Key: MGDSGHBMBPRMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyridine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylphenylhydrazine with pyridine-3-carboxaldehyde to form the corresponding hydrazone, which is then cyclized in the presence of sulfur to yield the desired triazole-thiol compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The triazole ring can interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(3,5-dimethylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(3,5-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the dimethylphenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of the thiol group also adds to its versatility in forming covalent bonds with biological targets.

Properties

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4S/c1-10-6-11(2)8-13(7-10)19-14(17-18-15(19)20)12-4-3-5-16-9-12/h3-9H,1-2H3,(H,18,20)

InChI Key

MGDSGHBMBPRMSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CN=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.